molecular formula C3H4ClNO3 B14501478 1-Chloro-1-nitropropan-2-one CAS No. 62874-95-7

1-Chloro-1-nitropropan-2-one

Cat. No.: B14501478
CAS No.: 62874-95-7
M. Wt: 137.52 g/mol
InChI Key: DZHOIPVCVXJOBC-UHFFFAOYSA-N
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Description

1-Chloro-1-nitropropan-2-one is a nitroketone derivative characterized by a chlorine atom and a nitro group (-NO₂) attached to the same carbon of a propan-2-one (acetone) backbone.

Properties

CAS No.

62874-95-7

Molecular Formula

C3H4ClNO3

Molecular Weight

137.52 g/mol

IUPAC Name

1-chloro-1-nitropropan-2-one

InChI

InChI=1S/C3H4ClNO3/c1-2(6)3(4)5(7)8/h3H,1H3

InChI Key

DZHOIPVCVXJOBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitropropan-2-one can be synthesized through the nitration of 1-chloropropan-2-one. The reaction typically involves the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-nitropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-nitropropan-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-1-nitropropan-2-one involves its reactivity with nucleophiles. The compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Propenes and Alkenes

3-Chloro-1-propene (Allyl Chloride)
  • Structure : CH₂=CH-CH₂-Cl (CAS 107-05-1) .
  • Molecular Weight : 76.53 g/mol .
  • Reactivity : Primarily undergoes nucleophilic substitution (e.g., hydrolysis to allyl alcohol) or addition reactions due to the allylic chlorine. Lacks the nitro group, reducing electrophilicity compared to 1-chloro-1-nitropropan-2-one.
  • Applications : Used in synthesizing epichlorohydrin, pharmaceuticals, and pesticides .
  • Safety : Highly flammable; irritant to skin and eyes .
1-Chloro-2-methyl-1-propene
  • Reactivity : The chlorinated alkene moiety favors polymerization or Diels-Alder reactions. The absence of a nitro group limits its use in oxidation or nitration pathways.
  • Applications : Research applications in organic synthesis .

Key Difference : Unlike these chlorinated alkenes, this compound’s nitro group enhances electrophilicity, enabling participation in condensation or nitro reduction reactions.

Nitropropanone Derivatives with Hydrazinylidene Substituents

1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one
  • Molecular Weight : Higher due to the aromatic substituent (~280–300 g/mol estimated).
  • Reactivity: The nitro group on both the propanone and aryl ring may increase stability and resonance, favoring use as a chelating agent or in coordination chemistry.
  • Crystallography : Single-crystal X-ray data confirms planar geometry with mean C–C bond length = 0.003 Å .
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Structure : Similar to the above but with a methoxy (-OCH₃) group replacing nitro on the aryl ring .
  • Reactivity : The electron-donating methoxy group reduces electrophilicity compared to the nitro analog, altering solubility and reaction kinetics.

Key Difference: These derivatives highlight how aryl substituents modulate the electronic and steric properties of the nitropropanone core, influencing applications in materials science or medicinal chemistry.

Propanone Derivatives with Aromatic and Cyclic Substituents

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Structure: A propanone with a 4-chlorophenyl and cyclopropyl group (CAS 123989-29-7) .
  • Molecular Weight : 222.7 g/mol .
  • Applications : Likely used in pharmaceuticals or agrochemicals due to its aromatic and strained cyclopropyl moiety.
  • Safety: Limited data, but chlorinated aromatics often require careful handling due to toxicity .

Key Difference : The absence of a nitro group reduces oxidative reactivity compared to this compound, favoring nucleophilic aromatic substitution instead.

Halogenated Propanols

1-Chloro-2-methyl-2-propanol
  • Structure : Cl-CH₂-C(CH₃)(OH) (CAS 558-42-9) .
  • Molecular Weight : 122.55 g/mol .
  • Reactivity: The hydroxyl group enables esterification or dehydration reactions, unlike the nitropropanone’s ketone functionality.
  • Safety : Causes skin and eye irritation; requires immediate washing after exposure .

Key Difference: The propanol backbone prioritizes alcohol-related chemistry, contrasting with the nitroketone’s electrophilic carbonyl reactivity.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
This compound ~137.5 (estimated) -NO₂, -Cl, ketone Electrophilic substitution, reduction Organic synthesis, explosives (?)
3-Chloro-1-propene 76.53 Allylic -Cl Nucleophilic substitution, addition Epichlorohydrin production
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 222.7 Aromatic -Cl, cyclopropyl Nucleophilic aromatic substitution Pharmaceuticals
1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one ~280–300 -NO₂, -Cl, hydrazinylidene Chelation, coordination chemistry Materials science

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